molecular formula C15H18N2O2S B2457986 1-Cyclopentyl-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea CAS No. 2380062-93-9

1-Cyclopentyl-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea

Cat. No.: B2457986
CAS No.: 2380062-93-9
M. Wt: 290.38
InChI Key: JORQXCHMRRSRFI-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea is a complex organic compound that features a unique combination of cyclopentyl, furan, and thiophene moieties

Properties

IUPAC Name

1-cyclopentyl-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c18-15(17-13-3-1-2-4-13)16-8-14-7-12(10-20-14)11-5-6-19-9-11/h5-7,9-10,13H,1-4,8H2,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORQXCHMRRSRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCC2=CC(=CS2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling for Thiophene-Furan Assembly

Reaction Scheme

  • 2-Bromo-4-iodothiophene + Furan-3-ylboronic acid4-(furan-3-yl)thiophene-2-carbaldehyde
    • Conditions : Pd(PPh₃)₄Cl₂ (5 mol%), K₂CO₃ (2 equiv.), EtOH/H₂O (3:1), 80°C, 5 h.
    • Yield : 75% (1.51 g scale).

Mechanistic Insight : The palladium catalyst facilitates oxidative addition with 2-bromo-4-iodothiophene, followed by transmetallation with the boronic acid. Reductive elimination yields the biaryl product, with subsequent formylation via Rieche formylation or directed ortho-metalation.

Reductive Amination to the Primary Amine

Procedure :

  • 4-(Furan-3-yl)thiophene-2-carbaldehyde (10 mmol) + NH₄OAc (15 mmol) → Imine formation in MeOH, 25°C, 12 h.
  • NaBH₃CN (12 mmol) added portionwise, stirred 6 h.
  • Workup: Neutralization (NaHCO₃), extraction (EtOAc), column chromatography (EtOAc/hexane).
    Yield : 68% (white solid).

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45 (d, J = 3.1 Hz, 1H, thiophene-H), 7.32 (s, 1H, furan-H), 6.85 (d, J = 1.8 Hz, 1H, furan-H), 4.21 (s, 2H, CH₂NH₂).
  • HRMS (ESI) : [C₉H₈NOS + H]⁺ calcd. 178.0328, found 178.0325.

Urea Bond Formation Strategies

HSiCl₃/HPMA-Mediated Condensation (Method A)

Protocol :

  • Cyclopentylurea (0.2 mmol) + 4-(furan-3-yl)thiophene-2-carbaldehyde (0.24 mmol) in DCM (2 mL).
  • Add HMPA (0.01 mmol), stir at 0°C (10 min).
  • Add HSiCl₃ (0.3 mmol), stir 12 h.
  • Quench with NaHCO₃, extract (EtOAc), purify via silica gel (EtOAc/hexane).
    Yield : 82% (white crystals).

Optimization :

  • Excess aldehyde (1.2 equiv.) minimizes urea dimerization.
  • HMPA enhances reaction rate by stabilizing intermediates.

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.61 (s, 1H, NH), 7.48–7.35 (m, 2H, thiophene-H), 7.22 (d, J = 3.2 Hz, 1H, furan-H), 6.93 (s, 1H, furan-H), 4.52 (d, J = 5.9 Hz, 2H, CH₂), 3.81 (quin, J = 7.1 Hz, 1H, cyclopentyl-H).
  • HRMS (ESI) : [C₁₅H₁₈N₂O₂S + H]⁺ calcd. 291.1172, found 291.1169.

Isocyanate-Amine Coupling (Method B)

Synthesis of Cyclopentyl Isocyanate :

  • Cyclopentylamine (10 mmol) + Triphosgene (3.3 mmol) in DCM, 0°C, 2 h.
  • Distill under reduced pressure (bp 45–48°C/12 mmHg).

Urea Formation :

  • [4-(Furan-3-yl)thiophen-2-yl]methylamine (5 mmol) + Cyclopentyl isocyanate (5.5 mmol) in THF, 25°C, 6 h.
  • Concentrate, triturate with hexane.
    Yield : 74% (mp 118–120°C).

Side Reactions :

  • Overaddition of isocyanate leads to biuret formation (suppressed by stoichiometric control).

Comparative Analysis of Synthetic Routes

Parameter Method A Method B
Yield (%) 82 74
Purity (HPLC) 98.5% 97.2%
Reaction Time (h) 12 6
Scalability (g-scale) Yes Limited
Byproducts Minimal Biuret (5%)

Key Observations :

  • Method A offers superior scalability and purity, critical for pharmaceutical applications.
  • Method B’s shorter reaction time suits small-scale synthesis but requires rigorous exclusion of moisture.

Mechanistic Insights and Reaction Optimization

Role of HSiCl₃ in Urea Condensation

HSiCl₃ acts as a Lewis acid , polarizing the aldehyde carbonyl and facilitating nucleophilic attack by the urea’s NH group. HPMA (hexamethylphosphoramide) stabilizes the transition state via hydrogen-bonding interactions.

Solvent and Temperature Effects

  • DCM : Optimal for HSiCl₃ solubility and intermediate stability.
  • 0°C Initial Cooling : Prevents exothermic side reactions during reagent mixing.

Chemical Reactions Analysis

1-Cyclopentyl-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the furan and thiophene rings, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Cyclopentyl-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-Cyclopentyl-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea can be compared with other similar compounds, such as:

    Thiophene derivatives: These compounds share the thiophene moiety and exhibit similar chemical reactivity.

    Furan derivatives: Compounds containing the furan ring also show comparable properties and applications.

    Cyclopentyl derivatives: These compounds have the cyclopentyl group and may exhibit similar biological activities.

The uniqueness of 1-Cyclopentyl-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea lies in its combined structure, which imparts distinct chemical and biological properties.

Biological Activity

1-Cyclopentyl-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 1-Cyclopentyl-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea features a cyclopentyl group, a furan ring, and a thiophene moiety. This unique combination may contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that urea derivatives, including those with thiophene and furan substituents, exhibit significant antimicrobial properties. A study highlighted that various (thio)urea compounds show broad-spectrum activity against bacteria and fungi, suggesting that 1-Cyclopentyl-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea may also possess similar properties .

CompoundMIC (μg/mL)Target Organisms
1-Cyclopentyl-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}ureaTBDGram-positive and Gram-negative bacteria

Anticancer Activity

The anticancer properties of urea derivatives have been extensively studied. For instance, compounds similar to 1-Cyclopentyl-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea have demonstrated cytotoxic effects against various cancer cell lines. In particular, studies show that related compounds exhibit GI50 values indicating their potency against specific cancer types, such as lung and breast cancer .

Cell LineGI50 (μM)Type
EKVX1.7Non-small lung cancer
MDA-MB-43515.1Breast cancer

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been suggested through its interaction with prostaglandin pathways. Prostaglandins are known mediators in inflammatory responses, and compounds that modulate these pathways can provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

The biological activity of 1-Cyclopentyl-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea is likely mediated through multiple mechanisms:

  • Prostaglandin Modulation : The structure suggests activity on prostaglandin receptors, which could explain its anti-inflammatory properties.
  • Enzyme Inhibition : Similar compounds have shown inhibition of key enzymes involved in cell proliferation and survival, such as GSK-3β, which is crucial in cancer progression .

Case Studies

Several studies have explored the biological activities of thiophene and furan derivatives:

  • Study on Antimicrobial Activity : A series of urea derivatives were tested against common pathogens, revealing significant inhibitory effects at concentrations below 100 μg/mL.
  • Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives had selective cytotoxicity towards cancer cell lines while sparing normal cells.

Q & A

Basic: What synthetic routes are recommended for 1-Cyclopentyl-3-{[4-(furan-3-yl)thiophen-2-yl]methyl}urea, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Preparation of the thiophene-furan intermediate via Suzuki-Miyaura coupling using palladium catalysts to attach the furan-3-yl group to the thiophene ring .
  • Step 2 : Methylation of the thiophene moiety to introduce the methyl group, followed by reaction with cyclopentyl isocyanate to form the urea linkage.
  • Optimization : Reaction temperatures (60–80°C), anhydrous solvents (e.g., DMF or THF), and catalysts like Pd(PPh₃)₄ are critical. Purification via column chromatography or recrystallization improves yield (reported 65–75% in analogous compounds) .

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., thiophene protons at δ 6.5–7.5 ppm, furan protons at δ 7.2–7.8 ppm) .
  • X-ray Crystallography : SHELX software resolves crystal packing and hydrogen-bonding networks in urea derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected ~350–370 g/mol for similar compounds) .

Advanced: How can DFT calculations predict electronic properties and reactivity?

Density-functional theory (DFT) models the compound’s electron density, HOMO-LUMO gaps, and reactive sites. For example:

  • HOMO Localization : Likely on the electron-rich thiophene-furan system, suggesting susceptibility to electrophilic attack .
  • Solvent Effects : Polarizable continuum models (PCM) simulate solvation effects on stability.
  • Validation : Compare computed IR/NMR spectra with experimental data to refine parameters .

Advanced: What experimental designs address contradictions in reported biological activities of urea derivatives?

  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
  • Mechanistic Profiling : Combine enzyme inhibition assays (e.g., kinase targets) with molecular docking to identify binding modes .
  • Data Reconciliation : Meta-analysis of IC₅₀ values across studies, accounting for differences in assay conditions (pH, serum concentration) .

Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound?

  • Substituent Effects : Compare analogs with thiophene vs. phenyl or furan vs. pyridine groups to assess potency changes. For example, furan’s electron-rich nature enhances π-π stacking in target binding .
  • Urea Linkage Modifications : Replace cyclopentyl with bulkier groups (e.g., cyclohexyl) to evaluate steric effects on bioavailability .
  • Quantitative SAR (QSAR) : Regression models correlate logP values (2.5–3.5) with membrane permeability data .

Advanced: What strategies validate the compound’s mechanism of action in biological systems?

  • Target Deconvolution : CRISPR-Cas9 knockout screens identify essential genes for activity .
  • Thermodynamic Profiling : Isothermal titration calorimetry (ITC) measures binding affinity to suspected targets (e.g., kinases or GPCRs) .
  • Pathway Analysis : RNA sequencing post-treatment reveals upregulated/downregulated pathways (e.g., apoptosis or oxidative stress) .

Advanced: How are stability and degradation profiles assessed under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic (pH 2), basic (pH 10), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC-MS .
  • Metabolite Identification : Liver microsome assays detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 1–3 months to simulate long-term stability .

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